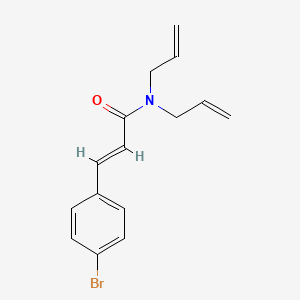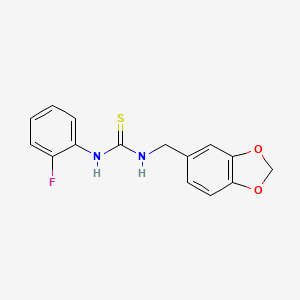
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)thiourea, also known as BFTU, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. BFTU is a thiourea derivative that has been synthesized with the aim of developing a new class of drugs that can target specific biological pathways.
作用机制
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)thiourea exerts its therapeutic effects by modulating specific biological pathways. In cancer cells, this compound inhibits the activity of enzymes involved in DNA replication and cell division, leading to cell death. In diabetes, this compound improves insulin signaling and glucose uptake in cells, leading to improved glucose metabolism. Inflammation research has shown that this compound inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, improvement of glucose metabolism, and reduction of inflammation. These effects are mediated through the modulation of specific biological pathways.
实验室实验的优点和局限性
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)thiourea has several advantages for use in lab experiments, including its ability to selectively target specific biological pathways, its low toxicity, and its stability. However, this compound also has some limitations, including its low solubility in water, which can make it difficult to administer in some experiments.
未来方向
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)thiourea, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other drugs, and the exploration of its therapeutic potential in other diseases. Additionally, further research is needed to fully understand the mechanisms underlying this compound's therapeutic effects and to optimize its use in clinical settings.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential for use in the treatment of various diseases. Its ability to selectively target specific biological pathways makes it an attractive candidate for drug development, and its low toxicity and stability make it a valuable tool for lab experiments. Further research is needed to fully understand its mechanisms of action and to optimize its use in clinical settings.
合成方法
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)thiourea can be synthesized through a multistep process that involves the reaction of 2-fluoroaniline with 1,3-benzodioxole-5-carboxaldehyde, followed by the reaction with thiourea. The final product is obtained through purification and isolation techniques.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)thiourea has been extensively studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for chemotherapy. In diabetes research, this compound has been found to improve glucose tolerance and insulin sensitivity, suggesting its potential use as an antidiabetic agent. Inflammation research has also shown that this compound has anti-inflammatory properties, making it a possible treatment for inflammatory diseases.
属性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S/c16-11-3-1-2-4-12(11)18-15(21)17-8-10-5-6-13-14(7-10)20-9-19-13/h1-7H,8-9H2,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTOICWFMXFHDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=S)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

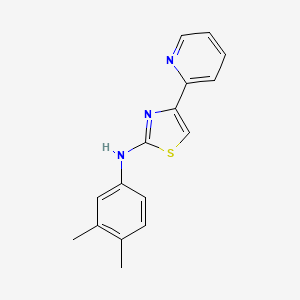


![4-(4-benzyl-1-piperazinyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5784642.png)
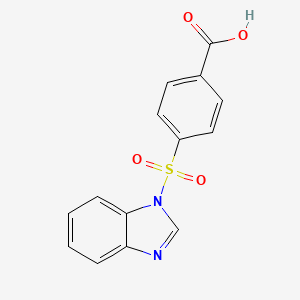
![N'-benzylidene-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5784658.png)
![3-methyl-6-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5784662.png)
![2-{[(1-methyl-1H-benzimidazol-2-yl)methylene]amino}phenol](/img/structure/B5784675.png)
![4-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5784678.png)
![N-[2-(4-morpholinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5784680.png)
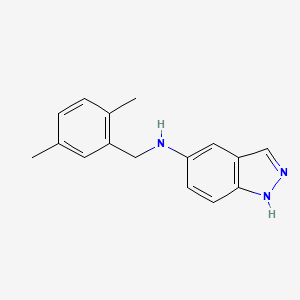
![N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5784695.png)
